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molecular formula Zn B079356 68Zn CAS No. 14378-35-9

68Zn

Cat. No. B079356
M. Wt: 67.924844 g/mol
InChI Key: HCHKCACWOHOZIP-AKLPVKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468489

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[O-:2][P:3]([O-:6])([O-:5])=[O:4].[O-:7][P:8]([O-:11])([O-:10])=[O:9].[O-:12][P:13]([O-:16])([O-:15])=[O:14].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[N+]([O-])([O-])=O.[Ag+:26].[N+]([O-])([O-])=O.[Zn+2:31].[N+]([O-])([O-])=O>O>[OH-:2].[O-:9][P:8]([O-:11])([O-:10])=[O:7].[O-:14][P:13]([O-:16])([O-:15])=[O:12].[O-:4][P:3]([O-:6])([O-:5])=[O:2].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ag:26].[Zn:31] |f:0.1.2.3.4.5.6.7.8,9.10,11.12.13,15.16.17.18.19.20.21.22.23|

Inputs

Step One
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
69 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
The solids are separated off
CUSTOM
Type
CUSTOM
Details
to form a cake
WASH
Type
WASH
Details
the cake is rinsed thoroughly with distilled water
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The washed cake is heated
CUSTOM
Type
CUSTOM
Details
fired at 1200° C.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
[Zn]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05468489

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
hydroxylapatite
Name
silver
Name
zinc

Identifiers

REACTION_CXSMILES
[OH-].[O-:2][P:3]([O-:6])([O-:5])=[O:4].[O-:7][P:8]([O-:11])([O-:10])=[O:9].[O-:12][P:13]([O-:16])([O-:15])=[O:14].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[N+]([O-])([O-])=O.[Ag+:26].[N+]([O-])([O-])=O.[Zn+2:31].[N+]([O-])([O-])=O>O>[OH-:2].[O-:9][P:8]([O-:11])([O-:10])=[O:7].[O-:14][P:13]([O-:16])([O-:15])=[O:12].[O-:4][P:3]([O-:6])([O-:5])=[O:2].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ag:26].[Zn:31] |f:0.1.2.3.4.5.6.7.8,9.10,11.12.13,15.16.17.18.19.20.21.22.23|

Inputs

Step One
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
69 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
The solids are separated off
CUSTOM
Type
CUSTOM
Details
to form a cake
WASH
Type
WASH
Details
the cake is rinsed thoroughly with distilled water
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The washed cake is heated
CUSTOM
Type
CUSTOM
Details
fired at 1200° C.

Outcomes

Product
Name
hydroxylapatite
Type
product
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
silver
Type
product
Smiles
[Ag]
Name
zinc
Type
product
Smiles
[Zn]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05468489

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[O-:2][P:3]([O-:6])([O-:5])=[O:4].[O-:7][P:8]([O-:11])([O-:10])=[O:9].[O-:12][P:13]([O-:16])([O-:15])=[O:14].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[N+]([O-])([O-])=O.[Ag+:26].[N+]([O-])([O-])=O.[Zn+2:31].[N+]([O-])([O-])=O>O>[OH-:2].[O-:9][P:8]([O-:11])([O-:10])=[O:7].[O-:14][P:13]([O-:16])([O-:15])=[O:12].[O-:4][P:3]([O-:6])([O-:5])=[O:2].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ag:26].[Zn:31] |f:0.1.2.3.4.5.6.7.8,9.10,11.12.13,15.16.17.18.19.20.21.22.23|

Inputs

Step One
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
69 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
The solids are separated off
CUSTOM
Type
CUSTOM
Details
to form a cake
WASH
Type
WASH
Details
the cake is rinsed thoroughly with distilled water
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The washed cake is heated
CUSTOM
Type
CUSTOM
Details
fired at 1200° C.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
[Zn]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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